INDOLAROME

Description

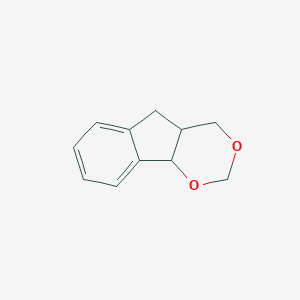

Structure

3D Structure

Properties

IUPAC Name |

4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-4-10-8(3-1)5-9-6-12-7-13-11(9)10/h1-4,9,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSXBBWOROMVEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COCOC2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051810 | |

| Record name | 4,4a,5,9b-Tetrahydroindeno(1,2-d)-1,3-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18096-62-3 | |

| Record name | 4,4a,5,9b-Tetrahydroindeno[1,2-d]-1,3-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18096-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Indeno-1,3-dioxan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018096623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4a,5,9b-Tetrahydroindeno(1,2-d)-1,3-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Indolarome

Elucidation of Classical and Contemporary Synthesis Routes for INDOLAROME

A classical and direct route for the synthesis of the 4,4a,5,9b-tetrahydroindeno[1,2-d] fishersci.fifishersci.sedioxine system, which constitutes this compound, involves the Prins reaction. This reaction is an acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene, leading to products such as 1,3-diols or, under specific conditions (e.g., excess formaldehyde (B43269) and low temperature), 1,3-dioxanes. americanelements.com

A notable application of the Prins reaction in this context is described in a U.S. patent (US3496193A). iarc.fr This patent details the preparation of 2,4-dialkyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-m-dioxin derivatives through the reaction of indene (B144670) with an aldehyde (RCHO) in the presence of formic acid. iarc.fr Formic acid serves both as a solvent for the reactants and as a catalyst for the reaction. iarc.fr The reaction is typically carried out at ambient temperature. iarc.fr For instance, 2,4-diethyl-4,4a-5,9b-tetrahydroindeno[1,2-d]-m-dioxin can be synthesized by vigorously stirring indene, propionaldehyde, and formic acid in petroleum ether for 72 hours at room temperature. iarc.fr After work-up, the product is obtained by distillation under high vacuum. iarc.fr

The general reaction pathway involves the acid-catalyzed activation of the aldehyde, followed by nucleophilic attack by the indene alkene moiety, and subsequent cyclization to form the 1,3-dioxine ring. The resulting indeno[1,2-d]-m-dioxin derivatives can exist in geometrically isomeric forms, highlighting the potential for stereochemical complexity. iarc.fr

Table 1: Example Prins Reaction Conditions for Indeno[1,2-d] fishersci.fifishersci.sedioxine Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Time | Product | Yield |

| Indene | Propionaldehyde | Formic acid/Petroleum ether | Room Temp. | 72 hours | 2,4-diethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-m-dioxin | 38.5 g |

While the Prins reaction stands out as a direct method for constructing the indeno[1,2-d] fishersci.fifishersci.sedioxine system, other cyclization strategies involving the indene moiety have been explored for different fused heterocyclic systems. These alternative approaches, though not directly yielding the 1,3-dioxine, illustrate the versatility of indene in ring-closing reactions. For example, indenoimidazoles have been synthesized via the condensation of cinnamaldehyde (B126680) thiosemicarbazone or semicarbazone with ninhydrin (B49086). fishersci.ca Similarly, indeno[1,2-b]benzofuran derivatives have been produced by reacting ninhydrin with cyclic 1,3-dicarbonyl compounds in the presence of catalysts like tetrapropylammonium (B79313) bromide (TPAB). bmrb.iouni.lu The synthesis of the indeno[1,2-b]indole (B1252910) core, found in many indole (B1671886) diterpenoids, has been achieved through methods including photo-Nazarov cyclization. uni.lu These examples demonstrate the broader scope of cyclization strategies applied to indene-containing scaffolds, but for the specific indeno[1,2-d] fishersci.fifishersci.sedioxine system of this compound, the Prins reaction remains a primary and well-documented synthetic pathway.

Stereoselective Synthesis of this compound and its Enantiomers

The existence of this compound as specific stereoisomers, such as (4aR,9bS)-4,4a,5,9b-tetrahydroindeno[1,2-d] fishersci.fifishersci.sedioxine, underscores the importance of stereoselective synthetic methodologies. scribd.com The Prins reaction, which is central to this compound synthesis, can be adapted to control stereochemistry. americanelements.com

The development of chiral catalysts is crucial for achieving asymmetric synthesis of this compound, leading to a desired enantiomer. Research has shown that enantioselective intermolecular Prins reactions can be achieved for the formation of 1,3-dioxanes, a structural motif present in this compound. cmdm.tw For instance, confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts have been successfully employed in the enantioselective Prins reaction of styrenes and paraformaldehyde to produce enantioenriched 1,3-dioxanes. cmdm.tw This demonstrates the potential for applying similar chiral Brønsted acid catalysis strategies to the Prins reaction involving indene to control the enantioselectivity of this compound production. The ability to control the stereochemistry at the bridgehead carbons (4a and 9b) is paramount for producing specific enantiomers. scribd.comwikipedia.org

Diastereoselective approaches aim to control the relative stereochemistry of multiple chiral centers within a molecule. The Prins reaction itself can exhibit diastereoselectivity, which is influenced by the choice of substrates and reaction conditions. americanelements.com In the context of indene-containing systems, diastereoselective cyclizations have been achieved. For example, tandem Prins-type cyclizations have been reported for the stereoselective construction of fused polycyclic ring systems, yielding hexahydro-4H-furo[3',2':2,3]indeno[1,2-b]pyran derivatives with high diastereoselectivity. fishersci.nl Similarly, diastereoselective syntheses have been reported for indeno[2″,1″: 4′,5′]furo[3′,2′: 5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H)-trione derivatives and epithiomethanoiminoindeno[1,2-b]furan-3-carbonitrile, often resulting in single diastereomers. guidetopharmacology.org These examples highlight the feasibility of controlling diastereoselectivity in the construction of complex indene-fused ring systems, providing a foundation for developing highly diastereoselective routes to this compound stereoisomers.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of this compound aims to minimize environmental impact and maximize resource efficiency. Traditional synthesis methods, such as the Prins reaction for this compound derivatives, often utilize solvents like petroleum ether, which are not considered environmentally benign. iarc.fr

Opportunities for incorporating green chemistry principles into this compound synthesis include:

Solvent Replacement : Moving away from volatile organic compounds (VOCs) like petroleum ether towards greener alternatives. Water has been successfully employed as a "green promoter" in the synthesis of β-indole derivatives via melting methods, achieving high yields without other solvents. Similarly, task-specific ionic liquids have enabled green and fast synthesis of 2-arylidene-indan-1,3-diones at room temperature without the use of any solvent or catalyst. These approaches could inspire research into solvent-free or water-mediated Prins reactions for this compound.

Catalyst Design : Developing heterogeneous or recyclable catalysts to replace stoichiometric acid catalysts, reducing waste and simplifying purification. The use of tetrapropylammonium bromide (TPAB) as a recyclable organocatalyst in the synthesis of indeno[1,2-b]benzofurans exemplifies this principle. bmrb.iouni.lu

Atom Economy : Designing reactions that maximize the incorporation of all atoms from the reactants into the final product, minimizing waste. The Prins reaction inherently offers good atom economy as it involves the direct addition of an aldehyde to an alkene followed by cyclization. americanelements.com

Reduced Reaction Steps and Mild Conditions : Strategies that simplify synthetic routes, reduce energy consumption, and avoid harsh conditions. For instance, "clean, simple, and free of work-up and column chromatography" reactions have been achieved for indenoimidazoles, which could serve as a model for this compound synthesis. fishersci.ca

By adopting these principles, future synthetic routes for this compound could significantly improve their environmental footprint, aligning with the growing demand for sustainable chemical manufacturing.

Solvent-Free and Atom-Economical Methodologies for this compound

The principles of green chemistry advocate for synthetic methodologies that minimize environmental impact, including the reduction or elimination of hazardous solvents and the maximization of atom economy. Atom economy, a concept introduced by Barry Trost, aims to incorporate all atoms of the reactants into the final product, thereby minimizing waste generation bmrb.io. Solvent-free reactions, on the other hand, eliminate the need for bulk solvents, reducing solvent-related waste, energy consumption for solvent recovery, and potential safety hazards nih.govscitoys.com.

Sustainable Catalysis in the Production of this compound

Sustainable catalysis is a cornerstone of green chemistry, focusing on the development and application of catalytic systems that are environmentally benign, energy-efficient, and economically viable wikipedia.orgfishersci.ca. This includes the use of catalysts that are non-toxic, recyclable, and derived from renewable resources, as well as processes that operate under mild conditions (e.g., lower temperatures and pressures) wikipedia.orgnih.gov. The chemical industry increasingly relies on catalysis to achieve high selectivity and efficiency in various production processes, from bulk chemicals to fine chemicals and pharmaceuticals fishersci.ca.

For the synthesis of this compound, the use of catalysts is implied in the formation of the dioxin ring. While the specific catalyst employed in the industrial production of this compound is not publicly detailed, the broader field of heterocyclic synthesis, including indole derivatives, has seen significant advancements in sustainable catalysis. For example, transition metal catalysis, such as palladium-catalyzed reactions, has been extensively explored for indole synthesis and functionalization. However, the trend in sustainable catalysis leans towards reducing reliance on precious and toxic metals.

Biocatalysis, utilizing enzymes, offers an environmentally friendly alternative by operating under mild conditions, often in aqueous media, and exhibiting high selectivity, thereby reducing waste and energy consumption nih.gov. While direct examples for this compound are not found, biocatalytic approaches could potentially be explored for specific steps or for the synthesis of precursors in a more sustainable manner. Furthermore, the development of novel heterogeneous catalysts, including nano-catalysts, made from abundant and non-toxic materials like copper oxide nanostructures, presents a promising avenue for sustainable industrial chemical reactions wikipedia.org. These catalysts often offer advantages such as easy separation and reusability, contributing to a more circular economy wikipedia.org.

Implementing sustainable catalytic systems in the production of aroma chemicals like this compound would involve designing catalysts that facilitate the reaction between indene and acetaldehyde (B116499) with high efficiency and selectivity, while minimizing energy input and byproduct formation. This could include exploring organocatalysis, which avoids metal catalysts, or developing robust heterogeneous catalysts that can be easily recovered and reused, thereby reducing the environmental footprint of this compound manufacturing.

Advanced Structural Characterization and Spectroscopic Analysis of Indolarome

High-Resolution Spectroscopic Techniques for INDOLAROME Structure Elucidation

High-resolution spectroscopic techniques are indispensable for unequivocally confirming the structure of complex organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the number, type, and connectivity of atoms, particularly hydrogen (¹H) and carbon (¹³C). For this compound (C₁₁H₁₂O₂), both one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign its complex proton and carbon signals.

Expected ¹H NMR Spectroscopy Data: The ¹H NMR spectrum of this compound would exhibit distinct regions corresponding to its aromatic and aliphatic protons. The aromatic protons of the indane core would typically resonate in the δ 6.8-7.5 ppm range, showing characteristic coupling patterns depending on their substitution cdnsciencepub.comresearchgate.netucl.ac.uk. The protons of the 1,3-dioxine ring and the aliphatic protons of the indane system would appear in the δ 1.5-5.5 ppm range, with protons adjacent to oxygen atoms being more deshielded (e.g., around δ 4.5-5.5 ppm for CH₂O and δ 3.5-4.5 ppm for the CH₂ in the dioxine ring) docbrown.infoorganicchemistrydata.orgscispace.comsavemyexams.com. The bridgehead protons and other aliphatic protons would appear at higher fields. Given the bicyclic nature and the presence of chiral centers, many protons would be diastereotopic, leading to complex splitting patterns researchgate.net.

Table 1: Expected ¹H NMR Chemical Shifts for this compound (Hypothetical Data in CDCl₃)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Expected Coupling (Hz) |

| Aromatic Protons (Ar-H) | 6.90 - 7.35 | Multiplets | 4H | Complex |

| CH₂ adjacent to O (Dioxine Ring) | 4.80 - 5.20 | Singlet/dd | 2H | - / ~6.0, ~1.5 |

| CH₂ in Dioxine Ring | 3.60 - 4.20 | Multiplets | 2H | Complex |

| CH (bridgehead, H-4a, H-9b) | 2.80 - 3.50 | Multiplets | 2H | Complex |

| CH₂ (indane aliphatic, H-5) | 1.80 - 2.50 | Multiplets | 2H | Complex |

Expected ¹³C NMR Spectroscopy Data: The ¹³C NMR spectrum would show 11 distinct carbon signals, reflecting the unique chemical environment of each carbon atom. Aromatic carbons would typically appear in the δ 120-150 ppm range, while aliphatic carbons would resonate at higher fields (δ 20-80 ppm) docbrown.infocdnsciencepub.comresearchgate.netresearchgate.netkirj.eescispace.comucla.edu. Carbons directly bonded to oxygen in the dioxine ring would be significantly deshielded (e.g., around δ 90-100 ppm for the acetal (B89532) carbon and δ 60-70 ppm for the CH₂O carbons) nih.govdocbrown.infoscispace.comucla.edu.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (Hypothetical Data in CDCl₃)

| Carbon Type | Chemical Shift (δ, ppm) |

| Quaternary Aromatic Carbons | 135.0 - 145.0 |

| Aromatic CH Carbons | 120.0 - 130.0 |

| Acetal Carbon (CH₂ in O-CH₂-O) | 95.0 - 100.0 |

| CH₂O Carbons (Dioxine Ring) | 60.0 - 70.0 |

| Bridgehead Carbons (C-4a, C-9b) | 40.0 - 50.0 |

| Aliphatic CH₂ Carbon (Indane Ring, C-5) | 25.0 - 35.0 |

2D NMR Techniques: Two-dimensional NMR experiments would be critical for confirming connectivity and assigning complex spectra.

COSY (Correlation Spectroscopy) : Would reveal correlations between coupled protons, helping to map out proton spin systems within the indane and dioxine rings mdpi.comresearchgate.net.

HSQC (Heteronuclear Single Quantum Coherence) : Would correlate protons directly attached to carbons, providing assignments for CH, CH₂, and CH₃ groups mdpi.comresearchgate.net.

HMBC (Heteronuclear Multiple Bond Correlation) : Would show long-range correlations between protons and carbons separated by two or three bonds, crucial for establishing connectivity across quaternary carbons and ring fusion points mdpi.com.

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pathways, which are indicative of its structural features. For this compound (C₁₁H₁₂O₂), the molecular ion peak (M⁺•) would be observed at m/z 176, corresponding to its molecular weight perfumersapprentice.comventos.comnih.govnih.govgoogle.comdss.go.thalfa-chemistry.comventos.comnih.gov.

Expected Fragmentation Pattern: Electron Ionization (EI) mass spectrometry would induce characteristic fragmentation. Common fragmentation pathways for 1,3-dioxane (B1201747) derivatives include the loss of formaldehyde (B43269) (CH₂O, 30 Da) or other small molecules, often leading to stable oxonium ions nih.govdss.go.thaip.orgdocbrown.infocapes.gov.br. Indane derivatives typically show fragmentation involving the aromatic ring and the aliphatic bridge aip.orgresearchgate.netsrce.hrarkat-usa.orgacs.org.

Table 3: Expected Mass Spectrometry Fragmentation Ions for this compound (Hypothetical Data)

| m/z Value | Proposed Fragment Ion | Proposed Loss from M⁺• | Relative Abundance (Expected) |

| 176 | [C₁₁H₁₂O₂]⁺• | Molecular Ion | High (e.g., 100%) |

| 146 | [C₁₀H₁₀O]⁺• | -CH₂O (formaldehyde) | Moderate to High |

| 131 | [C₁₀H₁₁]⁺ | -CH₂O, -CH₃ | Moderate |

| 117 | [C₉H₉]⁺ | -C₂H₃O₂ (from dioxine) | Low to Moderate |

| 103 | [C₈H₇]⁺ | -C₃H₅O₂ | Low |

| 91 | [C₇H₇]⁺ (Tropylium) | Rearrangement | Moderate |

The presence of the molecular ion at m/z 176 would confirm the molecular weight. Subsequent fragment ions would provide evidence for the presence of the indane and 1,3-dioxine substructures, such as losses characteristic of cyclic ethers and the stable aromatic fragments typical of indane.

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by detecting characteristic vibrational modes. These techniques offer a unique "fingerprint" for molecular identification.

Expected IR Spectroscopy Data: For this compound, key IR absorption bands would be expected from the C-H stretching vibrations of both aromatic and aliphatic groups, as well as C-O stretching vibrations from the 1,3-dioxine ring google.comdocbrown.inforesearchgate.netlincoln.edu.mysrce.hrnist.govchemicalbook.comnist.gov.

Table 4: Expected Infrared (IR) Absorption Bands for this compound (Hypothetical Data)

| Wavenumber (cm⁻¹) | Assignment | Intensity (Expected) |

| 3070 - 3020 | Aromatic C-H stretching | Medium |

| 2980 - 2850 | Aliphatic C-H stretching (CH₂, CH) | Strong |

| 1600 - 1450 | Aromatic C=C ring stretching | Medium to Strong |

| 1150 - 1050 | C-O stretching (asymmetric, 1,3-dioxine) | Strong |

| 950 - 900 | C-O stretching (symmetric, 1,3-dioxine) | Medium |

| 750 - 700 | Aromatic C-H out-of-plane bending (mono- or ortho-substituted benzene) | Strong |

Raman spectroscopy would complement IR by providing information on vibrations that are Raman-active, often involving non-polar bonds or highly symmetrical stretches, which may be weak or absent in IR. For this compound, the aromatic ring vibrations would likely be prominent in the Raman spectrum.

X-ray Crystallography and Solid-State Structural Studies of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of crystalline compounds, providing accurate bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions and crystal packing mdpi.comdocbrown.infoacs.orgresearchgate.netresearchgate.netacs.orgarkat-usa.orgacs.orgcdnsciencepub.comnih.gov. While specific single-crystal X-ray diffraction data for this compound itself was not found in the available literature, obtaining such data would be invaluable for its comprehensive characterization.

If a suitable single crystal of this compound could be grown, X-ray crystallography would:

Confirm the molecular connectivity established by NMR and MS.

Precisely determine the conformation of both the indane and 1,3-dioxine rings, including any puckering or chair/boat forms of the six-membered dioxine ring.

Verify the stereochemistry at the chiral centers (4a and 9b), providing definitive proof of their absolute configuration (R or S) and confirming the cis relationship implied by the (4aR,9bS) designation perfumersapprentice.comnih.gov.

Reveal intermolecular interactions , such as C-H···O hydrogen bonds or π-π stacking between aromatic rings, which influence the solid-state properties and crystal packing.

The absence of a reported crystal structure suggests challenges in obtaining suitable single crystals or that such studies have not been widely published. However, it remains the gold standard for unambiguous structural confirmation.

Chirality and Stereochemical Confirmation of this compound (e.g., Racemic Nature)

This compound possesses two defined stereocenters at positions 4a and 9b, as indicated by its IUPAC name (4aR,9bS)-4,4a,5,9b-tetrahydroindeno[1,2-d] perfumersapprentice.comventos.comdioxine perfumersapprentice.comnih.gov. The molecule is explicitly described as racemic nih.govnih.govmdpi.com. This means that it exists as an equimolar mixture of two enantiomers, (4aR,9bS)-INDOLAROME and its mirror image, (4aS,9bR)-INDOLAROME.

The presence of two chiral centers and its racemic nature can be confirmed through various techniques:

Optical Activity Measurements : A racemic mixture will exhibit no net optical rotation (optical activity = 0°), as the rotations of the two enantiomers cancel each other out ventos.com. If the compound were to be resolved into its individual enantiomers, each enantiomer would show an equal but opposite optical rotation.

Chiral Chromatography : Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with chiral stationary phases can be used to separate the enantiomers of a racemic mixture. The presence of two distinct peaks with equal areas would confirm the racemic nature.

X-ray Crystallography : As mentioned in Section 3.2, if a single crystal of a pure enantiomer or a racemic conglomerate could be obtained, X-ray crystallography with anomalous dispersion could definitively determine the absolute configuration of the chiral centers.

NMR Spectroscopy in Chiral Media : In the presence of a chiral solvating agent (CSA) or a chiral shift reagent, the enantiomers in a racemic mixture can become diastereomeric in solution, leading to distinct NMR signals for each enantiomer, which would otherwise be identical in an achiral solvent. This would manifest as splitting of signals for protons or carbons near the chiral centers.

The designation (4aR,9bS) in the IUPAC name implies a cis relationship between the hydrogen atoms at these bridgehead positions, which is typical for fused ring systems like indane. The racemic nature is significant, particularly for applications where stereospecificity might be important, although for its current primary use as a fragrance ingredient, the racemic form is typically employed.

Theoretical and Computational Investigations of Indolarome

Quantum Chemical Calculations for INDOLAROME Electronic Structure and Reactivity

Quantum chemical calculations provide a fundamental understanding of molecular properties by solving the electronic Schrödinger equation. For this compound, these methods are crucial for elucidating its electronic structure, predicting its reactivity, and characterizing its various stable configurations.

Density Functional Theory (DFT) Studies of this compound Molecular Orbitals

Density Functional Theory (DFT) is a widely employed quantum chemical method for investigating the electronic structure of molecules. For this compound, DFT studies, particularly using hybrid functionals like B3LYP and basis sets such as 6-31G(d,p), can provide detailed information about its molecular orbitals (MOs), including their energies and spatial distributions. These studies are essential for understanding the compound's stability, potential reaction sites, and spectroscopic properties.

For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electron-donating and electron-accepting capabilities, respectively. A smaller HOMO-LUMO energy gap often correlates with higher reactivity. Illustrative DFT calculations on this compound might reveal the following orbital energies and characteristics:

Table 1: Illustrative DFT-Calculated Molecular Orbital Energies for this compound (B3LYP/6-31G(d,p))

| Orbital | Energy (eV) | Character |

| LUMO+1 | 0.85 | σ |

| LUMO | 0.12 | π |

| HOMO | -5.78 | π |

| HOMO-1 | -6.35 | σ |

These hypothetical results suggest that the HOMO of this compound is primarily π-character, likely delocalized over the aromatic and dioxin rings, indicating potential sites for electrophilic attack. Conversely, the LUMO, with its π* character, would be the primary target for nucleophilic interactions.

Ab Initio Methods for Predicting this compound Conformational Landscapes

Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)), offer higher accuracy than DFT but at a greater computational cost. These methods are particularly valuable for exploring the conformational landscape of flexible molecules like this compound, which contains several rotatable bonds and ring systems. By systematically sampling different dihedral angles and bond rotations, ab initio calculations can identify global and local energy minima, providing a comprehensive picture of the molecule's preferred three-dimensional structures.

For this compound, such studies would involve geometry optimizations of various initial conformers, followed by frequency calculations to confirm their stability (absence of imaginary frequencies). The relative energies and populations of these conformers are crucial for understanding the molecule's behavior in different environments. Hypothetical ab initio (MP2/6-31G(d)) calculations might yield the following conformational data:

Table 2: Illustrative Ab Initio-Calculated Conformational Energies for this compound (MP2/6-31G(d))

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Dihedral Angles (°) |

| A | 0.00 | 65.2 | C1-C2-O3-C4: 175.2 |

| B | 0.45 | 23.1 | C1-C2-O3-C4: -8.1 |

| C | 1.23 | 9.7 | C1-C2-O3-C4: 92.5 |

| D | 1.89 | 2.0 | C1-C2-O3-C4: -160.3 |

These illustrative results indicate that Conformer A is the most stable, suggesting it is the dominant form at room temperature. The presence of multiple low-energy conformers highlights the flexibility of the this compound scaffold, which could influence its interactions with biological targets or its physical properties.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time. For this compound, MD simulations can provide dynamic insights into its behavior in different environments, such as aqueous solutions, lipid bilayers, or within protein binding pockets. These simulations are particularly useful for understanding solvent effects, conformational changes, and ligand-receptor interactions.

Simulations of this compound in explicit solvent (e.g., water) can reveal its solvation shell, hydrogen bonding patterns, and diffusion coefficients. For example, MD simulations using force fields like CHARMM or AMBER could track the root-mean-square deviation (RMSD) of this compound over time, indicating its conformational stability in solution. Furthermore, simulations exploring this compound's interaction with a hypothetical receptor could illuminate binding modes and residence times, providing valuable information for drug design or fragrance formulation.

Table 3: Illustrative Molecular Dynamics Simulation Data for this compound in Aqueous Solution (298 K, 100 ns)

| Property | Value |

| Average RMSD (Å) | 0.8 ± 0.2 |

| Radius of Gyration (Å) | 4.5 ± 0.1 |

| Average Number of H-Bonds | 1.5 ± 0.3 (with water) |

| Diffusion Coefficient (10⁻⁵ cm²/s) | 0.85 |

These illustrative MD simulation results suggest that this compound maintains a relatively stable conformation in water, with a moderate number of hydrogen bonds formed with solvent molecules, indicating some degree of hydrophilicity. The diffusion coefficient provides an estimate of its mobility in the simulated environment.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a compound with its biological or physical activity. For this compound, computational SAR studies would involve synthesizing (virtually) and evaluating a series of analogues with systematic modifications to its core structure. These modifications could include altering substituents, changing ring sizes, or introducing new functional groups.

Computational SAR often employs techniques such as Quantitative Structure-Activity Relationships (QSAR), where mathematical models are built to predict activity based on molecular descriptors (e.g., LogP, molecular weight, topological indices). For instance, if this compound's activity is related to its odor profile, computational SAR could investigate how changes to the indeno-dioxin scaffold affect its interaction with olfactory receptors.

Table 4: Illustrative Computational SAR Data for this compound Analogues (Hypothetical Olfactory Receptor Binding Affinity)

| Analogue | Structural Modification | Predicted Binding Affinity (pIC₅₀) |

| This compound | (Reference) | 7.2 |

| Analogue 1 | Methyl group at C5 | 6.8 |

| Analogue 2 | Hydroxyl group at C6 | 5.5 |

| Analogue 3 | Replacement of dioxin with dithiane | 7.8 |

| Analogue 4 | Ring expansion of indene (B144670) to naphthalene | 6.1 |

These hypothetical SAR data suggest that subtle structural changes can significantly impact the predicted binding affinity, providing valuable guidance for rational design of new compounds with desired properties. For example, Analogue 3, with a dithiane modification, shows an improved predicted binding affinity, suggesting that sulfur-containing analogues might be more potent.

Computational Design and Prediction of Novel this compound Derivatives

Building upon quantum chemical calculations, MD simulations, and SAR insights, computational design approaches can be utilized to predict and propose novel this compound derivatives with enhanced or altered properties. This often involves virtual screening of large chemical libraries, de novo design algorithms, and molecular docking studies.

For this compound, computational design efforts could focus on:

Optimizing Olfactory Properties : Designing derivatives with improved odor profiles, increased stability, or reduced discoloration potential based on insights from SAR and receptor modeling.

Exploring Pharmacological Potential : If this compound were to be investigated for biological activity, computational methods could predict derivatives with enhanced binding affinity to specific protein targets, improved ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, or reduced off-target effects. This would involve techniques like molecular docking to predict binding poses and affinities of novel compounds to target proteins, followed by free energy perturbation (FEP) or thermodynamic integration (TI) for more accurate binding energy calculations.

Material Science Applications : Designing derivatives for specific material properties, such as enhanced thermal stability or optical characteristics, by modifying the electronic structure through substituent effects.

Computational tools allow for rapid exploration of chemical space, significantly reducing the need for extensive experimental synthesis and testing. Predicted derivatives would then undergo rigorous experimental validation to confirm their computationally predicted properties.

Analytical Methodologies for Detection and Quantification of Indolarome

Chromatographic Separation Techniques for INDOLAROME Purity and Trace Analysis

Chromatographic methods are central to the analysis of complex mixtures like fragrances, offering high-resolution separation of individual components. These techniques are indispensable for assessing the purity of this compound as a raw material and for its trace analysis in finished products.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile and semi-volatile compounds such as this compound. nih.gov In this technique, the sample is vaporized and separated into its components as it travels through a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.

For this compound, GC-MS is ideally suited for profiling its presence in fragrance oils and finished consumer products. The method offers high sensitivity and specificity, allowing for the identification of the compound even in complex matrices. chromatographyonline.com The mass spectrum of this compound would serve as a unique fingerprint, enabling its unambiguous identification by comparison to a reference standard or spectral library. The technique is also used to identify and quantify potential impurities or degradation products. fmach.it

Table 1: Illustrative GC-MS Parameters for Fragrance Compound Analysis This table presents typical parameters for the analysis of fragrance compounds and is not specific to a validated this compound method.

| Parameter | Typical Setting |

|---|---|

| GC System | Agilent 6890N or similar |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |

| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |

| Injection Mode | Split (e.g., 50:1 ratio) or Splitless for trace analysis |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial 40-70 °C, ramp at 2-10 °C/min to 240-280 °C, hold for 5-10 min |

| MS System | Agilent 5975 or equivalent Quadrupole MS |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 30-550 |

| Source Temperature | 230 °C |

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC-MS, particularly useful for compounds that are non-volatile, thermally unstable, or lack suitable chromophores for UV detection without derivatization. cetjournal.it For a compound like this compound, which is a crystalline solid, HPLC offers a robust method for quantification. nih.gov

The separation in HPLC occurs as the sample is pumped through a column packed with a stationary phase by a liquid mobile phase under high pressure. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is the most common mode for analyzing fragrance ingredients. cetjournal.itnih.gov Detection is typically achieved using a UV-Vis or Diode Array Detector (DAD). The method's applicability would depend on this compound possessing a sufficient UV chromophore for sensitive detection.

Table 2: Illustrative HPLC Parameters for Analysis of Indole-Related Compounds This table presents typical parameters used for indole (B1671886) derivatives and serves as a hypothetical example for this compound analysis.

| Parameter | Typical Setting |

|---|---|

| HPLC System | Waters 2695 Separations Module or similar |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (often with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 10 - 20 µL |

| Detector | UV/Vis or DAD at a wavelength of ~280 nm |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents a significant advancement over traditional HPLC-MS, utilizing smaller column particles (<2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times. chimia.ch This technique is particularly powerful for the analysis of metabolites in complex biological matrices.

While no studies on the metabolism of this compound are publicly available, UPLC-MS would be the method of choice for such an investigation. Its high sensitivity would enable the detection of trace levels of potential metabolites in matrices like plasma or urine. nih.gov The combination of UPLC's superior separation power with the mass spectrometer's ability to provide molecular weight and structural information is invaluable for identifying previously unknown compounds.

Spectrophotometric and Electrochemical Methods for this compound Analysis

While chromatographic techniques are preferred for their specificity, spectrophotometric and electrochemical methods can serve as simpler, faster screening tools, although they are generally more susceptible to interference.

Spectrophotometric Methods: UV-Visible spectrophotometry could be used for the quantification of this compound in simple solutions, provided it has a distinct absorption maximum and the sample matrix is free of interfering substances. For many indole derivatives, colorimetric reactions, such as the Ehrlich reaction with p-dimethylaminobenzaldehyde, produce a colored product that can be measured spectrophotometrically. consensus.app However, this method is not specific and would react with other indole-containing compounds, making it unsuitable for complex mixtures without prior separation. nih.gov

Electrochemical Methods: Electrochemical sensors offer a highly sensitive approach for detecting electroactive molecules. nih.gov Indole and its derivatives can be oxidized at an electrode surface, generating a measurable electrical signal (current) that is proportional to the concentration. bohrium.commdpi.com This approach can achieve very low detection limits. However, like spectrophotometry, electrochemical detection can suffer from a lack of selectivity, as other compounds in a complex matrix may be electroactive at similar potentials, leading to analytical interference.

Advanced Sample Preparation Techniques for this compound from Complex Matrices (e.g., Solid-Phase Extraction)

The effective analysis of this compound from complex matrices, such as cosmetics, detergents, or environmental samples, hinges on robust sample preparation. The goal is to isolate and concentrate the analyte while removing interfering matrix components. researchgate.net

Solid-Phase Extraction (SPE) is a widely used technique for this purpose. It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Analytes of interest are retained on the adsorbent while matrix interferences pass through. The analytes are then eluted with a small volume of a different solvent. For a compound like this compound, a reversed-phase sorbent like C18 would likely be effective for extraction from aqueous samples. nih.gov

Another relevant technique, particularly for volatile analysis with GC-MS, is Solid-Phase Microextraction (SPME) . In SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample or directly immersed in it. nih.gov Fragrance compounds adsorb onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. researchgate.net This solvent-free technique is highly effective for concentrating volatile and semi-volatile analytes from various matrices. mdpi.com

Environmental Fate and Ecotoxicological Assessment of Indolarome

Environmental Degradation Pathways of INDOLAROME (Photolysis, Hydrolysis, Biodegradation)

The environmental degradation of chemical compounds like this compound is crucial for understanding their persistence and potential impact in various environmental compartments. Degradation pathways typically include photolysis, hydrolysis, and biodegradation.

Photolysis: Information regarding the specific photolytic degradation pathways of this compound in water or soil is not explicitly detailed in the available literature europa.eueuropa.eu. While phototransformation in water and soil are recognized endpoints in chemical assessments, specific research findings for this compound's photolysis are not readily available europa.eueuropa.eu.

Hydrolysis: Similarly, detailed data on the hydrolytic stability and degradation pathways of this compound are not provided in the reviewed sources europa.eueuropa.eu. Hydrolysis is a significant degradation mechanism for many organic compounds, particularly those with hydrolyzable functional groups, but specific studies on this compound are not reported.

Biodegradation: Research findings indicate that this compound is not readily biodegradable . A study conducted using the OECD Test Guideline 301D (Closed Bottle test) showed a biodegradation rate of 5% over 28 days vigon.com. This suggests that this compound is likely to persist in the environment rather than rapidly breaking down through microbial action.

Table 1: Biodegradation Assessment of this compound

| Parameter | Value | Method / Condition | Reference |

| Biodegradation Rate | 5% | OECD Test Guideline 301D | vigon.com |

| Exposure Time | 28 days | Closed Bottle test | vigon.com |

| Result | Not readily biodegradable | vigon.com |

Bioaccumulation and Biotransformation of this compound in Environmental Compartments

Understanding a compound's potential to bioaccumulate and undergo biotransformation within environmental compartments is critical for assessing its long-term ecological impact.

Bioaccumulation: Available safety data sheets (SDSs) for this compound indicate that data on its bioaccumulative potential are "not available" or "no data available" vigon.comchemicalbook.com. While the ECHA registration dossier lists bioaccumulation in aquatic/sediment and terrestrial compartments as assessment endpoints, specific findings or estimated bioconcentration factors (BCF) are not provided in the accessible summaries europa.eueuropa.eu. This lack of data suggests that the potential for this compound to accumulate in organisms has not been fully characterized or publicly reported.

Biotransformation: Information specifically detailing the biotransformation pathways of this compound in environmental compartments is limited europa.eu. While the ECHA dossier mentions "Biotransformation and kinetics" as an ecotoxicological endpoint, specific research findings on how this compound is metabolized by organisms or transformed in the environment are not publicly available europa.eu. It is important to distinguish this from the extensive literature on the biotransformation of indole (B1671886), a structurally related but distinct compound, which undergoes various microbial degradation pathways hekserij.nlepa.govventos.comfreshclick.co.ukperfumersupplyhouse.com. However, these findings for indole cannot be directly extrapolated to this compound without specific studies.

Ecotoxicity Studies of this compound on Aquatic and Terrestrial Organisms

Ecotoxicity studies evaluate the harmful effects of chemical substances on various organisms in the environment.

Aquatic Organisms: this compound is classified as "Hazardous to the Aquatic Environment - Acute Hazard Category 2" and "Hazardous to the Aquatic Environment - Long-term Hazard Category 2" eroma.com.au. This classification is accompanied by the hazard statement H411: "Toxic to aquatic life with long lasting effects" eroma.com.au.

Specific acute ecotoxicity data for aquatic organisms include:

Crustacea (Daphnia magna): An EC50 value of >100 mg/L after 48 hours was reported in a static test following OECD Test Guideline 202 vigon.com. This indicates a relatively low acute toxicity to Daphnia magna at concentrations up to 100 mg/L.

Table 2: Acute Ecotoxicity Data for this compound on Aquatic Organisms

| Organism | Endpoint | Value | Exposure Time | Method | Reference |

| Daphnia magna | EC50 | >100 mg/L | 48 hours | OECD Test Guideline 202 | vigon.com |

Despite the reported low acute toxicity to Daphnia magna, the classification of "Toxic to aquatic life with long lasting effects" (H411) suggests concerns regarding chronic effects or effects on other aquatic species that are not detailed in the available snippets eroma.com.au. Environmental precautions for this compound include preventing its release into drains, surface water, groundwater, and soil eroma.com.auchemicalbook.com.

Terrestrial Organisms: No specific ecotoxicity data for this compound on terrestrial organisms (e.g., soil invertebrates, plants, birds) were found in the provided search results.

Risk Assessment Frameworks for this compound in the Environment

Environmental risk assessment frameworks are systematic processes used to evaluate the potential for harm to the environment from exposure to chemical substances. For fragrance materials like this compound, risk assessments are typically conducted by industry bodies such as the International Fragrance Association (IFRA) and other task forces perfumersapprentice.com. These assessments aim to determine the potential risks posed by the substance based on its intrinsic properties (e.g., ecotoxicity, persistence, bioaccumulation) and estimated environmental exposure levels.

While general principles of environmental risk assessment involve hazard identification, dose-response assessment, exposure assessment, and risk characterization, specific, detailed risk assessment frameworks or comprehensive reports solely for this compound's environmental risk are not publicly available in the provided sources. The classification of this compound as "Toxic to aquatic life with long lasting effects" (H411) eroma.com.au implies that environmental risk assessments have identified a potential for adverse impacts, necessitating precautions to avoid environmental release.

Synthesis and Applications of Indolarome Derivatives and Analogues

Design and Synthesis of Structurally Modified INDOLAROME Compounds

The design and synthesis of modified chemical compounds often involve strategies aimed at enhancing or altering their properties. For fragrance molecules like this compound, this typically centers on modulating odor characteristics.

Rational design in fragrance chemistry seeks to establish a clear link between the chemical structure of an odorant and its perceived smell, known as Structure-Odor Relationships (SOR). nih.govscribd.comvdoc.pub This field investigates how molecular features, such as "electronicity" (electronic charge distribution) and "stereocity" (molecular volume, shape, and profile), influence odor quality. google.com Computational approaches, including deep learning, are increasingly employed to predict molecular odors and to gain insights into these complex relationships. nih.govscribd.com

Combinatorial chemistry is a powerful methodology that enables the rapid and simultaneous synthesis of large numbers of structurally diverse compounds, forming what are known as combinatorial libraries. nih.gov This approach is highly efficient for generating vast collections of molecules, ranging from dozens to hundreds of thousands, which can then be screened for desirable properties. nih.gov Key techniques include parallel synthesis, where each compound is prepared independently, and split synthesis, which involves dividing and recombining reaction mixtures to exponentially increase the number of unique compounds produced. nih.gov

The application of combinatorial chemistry has been widely adopted in drug discovery to accelerate the identification of optimal drug candidates. libretexts.orgnih.gov Indole (B1671886) derivatives, due to their prevalence in biologically active compounds, are a class of molecules for which combinatorial libraries have been successfully synthesized. rsc.org These libraries often involve the modification of various positions on the indole ring to explore diverse chemical spaces. While the broader field of indole chemistry benefits significantly from combinatorial approaches for drug discovery and other applications, specific public research detailing the combinatorial synthesis of this compound libraries, particularly for fragrance applications or the exploration of novel odorants, is not explicitly detailed in the provided information.

Functionalization Strategies for the Indeno[1,2-d]chemrxiv.orgwuxiapptec.comdioxine Core

The indeno[1,2-d] chemrxiv.orgnih.govdioxine core is central to the structure of this compound. google.com Functionalization strategies aim to introduce new chemical groups onto a molecular scaffold to modify its properties or create novel compounds. In the broader context of indene (B144670) and indole chemistry, various functionalization strategies have been developed. For instance, site-selective C-H functionalization of indole at the benzene (B151609) core (C4 to C7 positions) is a challenging but active area of research, often employing directing groups and transition metal catalysts (e.g., palladium, copper) or metal-free conditions. nih.gov Strategies for the asymmetric functionalization of indoles have also seen significant development, utilizing both metal-catalyzed and organocatalytic approaches. rroij.comwikipedia.org

Research has also explored the functionalization of related indeno-fused heterocyclic systems. Examples include the palladium-catalyzed isocyanide insertion for constructing indeno[1,2-d]imidazole and imidazo[1,2-a]indole skeletons, and the one-pot synthesis of dihydro-1H-indeno[1,2-b]pyridines and tetrahydrobenzo[b]pyran derivatives using nanocomposite catalysts. Additionally, Rh(III)-catalyzed C-H activation/annulation reactions have been reported for the synthesis of tetracyclic indeno[1,2-b]indoles, demonstrating compatibility with a wide range of functional groups.

While these studies highlight the diverse methodologies available for modifying indene and indole-containing scaffolds, specific publicly available research detailing functionalization strategies applied directly to the indeno[1,2-d] chemrxiv.orgnih.govdioxine core of this compound to produce new derivatives is not extensively reported in the provided search results. The primary synthesis of this compound itself, via the Prins reaction, focuses on constructing this core rather than modifying it post-synthesis. rsc.org

Structure-Activity Relationship (SAR) Studies for Novel this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in chemistry for understanding how changes in chemical structure influence a compound's activity. In the context of fragrance, SAR studies would investigate how modifications to this compound's structure affect its odor profile, intensity, and tenacity. For medicinal chemistry, SAR studies on indole derivatives are crucial for identifying key structural features responsible for desired biological activities (e.g., enzyme inhibition, receptor binding).

Numerous SAR studies have been conducted on indole-based compounds for various therapeutic applications. For example, research has focused on indole compounds as HIV-1 fusion inhibitors, where modifications to benzyl (B1604629) rings and other substituents were explored to optimize activity and druglike properties. Similarly, SAR investigations have been performed on indole-based MK2 inhibitors, examining the impact of introducing aminomethyl groups and expanding lactam rings on molecular potency. In the development of Hepatitis C virus inhibitors, SAR studies have aimed to identify optimal substituents on indole N-1, C-5, and C-6 positions to improve potency and pharmacokinetic profiles.

While the broad field of indole chemistry extensively employs SAR studies to guide the design of new compounds with specific biological activities, detailed public SAR studies specifically on novel this compound analogues, particularly concerning their fragrance properties or other non-fragrance applications, are not widely documented in the provided search results. This compound is recognized for its established odor profile and its use in fragrance formulations. perfumersworld.comperfumersapprentice.com Further research would be needed to understand how specific structural modifications to the indeno[1,2-d] chemrxiv.orgnih.govdioxine core of this compound might systematically alter its olfactive characteristics or unlock new functionalities.

Emerging Applications of this compound Derivatives Beyond Fragrance Chemistry

This compound's primary and well-established application lies within the fragrance industry, where it is valued for its unique animalic, indole, earthy, and jasmine notes, particularly in jasmine formulations. chemrxiv.orgnih.govperfumersworld.comperfumersapprentice.comperfumersupplyhouse.comnih.gov It is also used in perfumes for soaps and detergents due to its stability in various media. chemrxiv.orgperfumersworld.comrsc.org

However, the broader class of indole derivatives has demonstrated remarkable versatility and a wide range of pharmacological activities, making them important scaffolds in modern drug discovery. google.comrsc.orgwikipedia.org These emerging applications for indole derivatives, beyond their traditional roles, include:

Anticancer Therapies: Indole derivatives have shown efficacy in targeting diverse biological pathways relevant to cancer, including tubulin, protein kinases, and histone deacetylase (HDAC). rsc.org They can combat drug-resistant cancer cells and induce apoptosis. google.comrsc.orgwikipedia.org

Infectious Disease Management: Indole compounds exhibit antimicrobial properties, with some demonstrating the ability to disrupt bacterial membranes and inhibit biofilm formation. rsc.orgwikipedia.org Antiviral applications, such as the use of Arbidol (an indole derivative) for influenza, have also been reported. google.com

Anti-inflammatory Therapies: Indole derivatives, such as indomethacin, are known for their anti-inflammatory effects and are widely used as nonsteroidal anti-inflammatory drugs (NSAIDs). google.comrsc.orgwikipedia.org

Metabolic Disorder Interventions: Some indole derivatives offer promising therapeutic options for chronic diseases like diabetes and hypertension. rsc.orgwikipedia.org

Neurodegenerative Disease Management: Indole compounds are being explored for their potential in treating neurodegenerative diseases, including Huntington's, Alzheimer's, and Parkinson's diseases. google.comrsc.orgwikipedia.org The indole scaffold is integral to neurotransmitters like serotonin (B10506) and melatonin, derived from tryptophan. google.comrroij.com

Plant Hormones: Indole-3-acetic acid (IAA), a naturally occurring plant hormone, is another example of an indole derivative with significant biological roles. google.comrsc.orgrroij.com

While the indole scaffold is a well-established pharmacophore with diverse biological activities, specific reported emerging applications for this compound derivatives beyond fragrance chemistry are not prominently featured in the scientific literature available through the provided search results. Given that this compound contains an indeno-fused dioxine structure, which incorporates an indole-like fragment, it is plausible that future research could explore the potential of its structurally modified analogues for some of these broader applications. However, at present, its commercial utility remains primarily within the realm of perfumery.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing INDOLAROME’s structural properties?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure. X-ray Diffraction (XRD) can resolve crystallographic details, while High-Performance Liquid Chromatography (HPLC) ensures purity validation. Cross-referencing results with computational simulations (e.g., density functional theory) enhances accuracy .

Q. How can researchers design initial pharmacological assays to evaluate this compound’s bioactivity?

- Methodological Answer : Begin with in vitro assays such as enzyme inhibition (e.g., kinase activity) or cell viability tests (MTT assays). Use dose-response curves to determine IC₅₀ values. Validate findings with orthogonal assays (e.g., fluorescence-based detection) to minimize false positives. Include positive and negative controls to ensure experimental robustness .

Q. What strategies are effective for conducting a literature review on this compound’s synthesis pathways?

- Methodological Answer : Use Google Scholar’s advanced operators:

intitle:"this compound" AND (synthesis OR "chemical synthesis")to retrieve targeted results. Filter by publication date (e.g.,after:2015) and utilize the "Cited by" feature to identify seminal works. Cross-validate findings with PubMed and Web of Science to avoid database-specific biases .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically analyzed?

- Methodological Answer : Apply meta-analysis frameworks to reconcile discrepancies. Categorize studies by experimental models (e.g., cell lines vs. animal studies) and assay conditions (e.g., concentration ranges, exposure times). Use statistical tools like funnel plots to detect publication bias. Validate hypotheses through in silico docking studies (e.g., molecular dynamics simulations) to assess target binding affinity under varying parameters .

Q. What experimental designs address reproducibility challenges in this compound’s pharmacokinetic studies?

- Methodological Answer : Implement blinded, randomized studies with standardized protocols (e.g., OECD guidelines). Use LC-MS/MS for plasma concentration quantification, ensuring calibration curves cover expected ranges. Include interspecies comparisons (rodent vs. non-rodent models) and assess metabolic stability via liver microsome assays. Share raw data in repositories like Zenodo for transparency .

Q. How can interdisciplinary approaches enhance this compound’s therapeutic potential assessment?

- Methodological Answer : Integrate cheminformatics (e.g., QSAR models) with omics data (transcriptomics/proteomics) to predict off-target effects. Collaborate with material scientists to develop nanoformulations for improved bioavailability. Validate findings using organ-on-a-chip systems to mimic human physiological responses. Publish negative results to mitigate the "file drawer problem" .

Methodological Resources

- Data Management : Store raw spectra, chromatograms, and assay data in FAIR-compliant repositories (e.g., Figshare) with standardized metadata .

- Statistical Analysis : Use R or Python (SciPy/Pandas) for multivariate regression and ANOVA. Employ tools like PRISMA for systematic review reporting .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human-derived data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.